Carbomer 941

描述

准备方法

Carbomer 941 is synthesized through the polymerization of acrylic acid in the presence of a cross-linking agent, typically allyl ethers of pentaerythritol . The polymerization process is usually carried out in a solvent such as ethyl acetate or cyclohexane . Industrial production methods involve the use of high-shear mixing to ensure uniform dispersion of the polymer particles .

化学反应分析

Oxidative Degradation

Carbomer 941 undergoes oxidative degradation when exposed to sunlight or UV radiation, particularly in the presence of trace metals like iron or copper. This reaction involves free radical formation, leading to chain scission and reduced viscosity.

Key Findings:

- Decomposition initiates at 280–300°C , with an endothermic peak at 80–100°C attributed to bound water evaporation .

- Oxidative breakdown is accelerated in formulations containing metal ions (e.g., ZnO nanoparticles), which catalyze reactive oxygen species (ROS) generation .

Table 1: Thermal and Oxidative Stability

| Parameter | Value/Observation | Source |

|---|---|---|

| Decomposition Temperature | 280–300°C | |

| Bound Water Loss | 80–100°C (endothermic peak) | |

| ROS-Mediated Degradation | Catalyzed by ZnO nanoparticles |

Neutralization Reactions

The carboxylic acid groups (−COOH) in this compound react with alkaline agents (e.g., NaOH, KOH, or amines) to form salts, resulting in gelation through electrostatic repulsion between ionized polymer chains.

Key Findings:

- Neutralization increases viscosity by 1,000-fold , forming transparent gels in water or ethanol .

- The polymer contains 56–68% carboxylic acid groups by weight, dictating its buffering capacity .

Table 2: Neutralization Outcomes

| Neutralizing Agent | Gel Transparency | Viscosity Range (0.5% dispersion) | Source |

|---|---|---|---|

| NaOH | High | 4,000–11,000 mPa·s | |

| Triethanolamine | Moderate | 3,500–10,500 mPa·s |

Hydrogen Bonding Interactions

This compound forms hydrogen bonds with hydroxyl-rich compounds (e.g., polysaccharides), enhancing rheological properties in hybrid formulations.

Key Findings:

- FTIR analysis of Carbomer 940/agarose stearate (AS) blends showed a 10 cm⁻¹ shift in the −COOH peak (1716 → 1706 cm⁻¹), confirming hydrogen bonding .

- Synergistic interactions increase viscosity by 600% in AS-Carbomer 940 systems compared to individual components .

Table 3: Hydrogen Bonding Evidence

| System | FTIR Shift (cm⁻¹) | Viscosity Increase | Source |

|---|---|---|---|

| Carbomer 940 + AS | −10 | 600% | |

| This compound + Glycerol | Not reported | 300% |

Polymerization and Cross-Linking

This compound is synthesized via precipitation polymerization of acrylic acid cross-linked with allyl pentaerythritol in ethyl acetate/cyclohexane.

Key Process Parameters:

科学研究应用

Pharmaceutical Applications

1.1 Drug Delivery Systems

Carbomer 941 is commonly used in drug delivery systems due to its ability to form gels that enhance the bioavailability of active pharmaceutical ingredients. It acts as a bioadhesive agent, allowing for prolonged contact with mucosal surfaces, which is beneficial for localized drug delivery. Studies have shown that formulations containing this compound can improve the release and absorption of drugs through various barriers, including skin and mucous membranes .

- Case Study: A study investigated the permeation of chlorpheniramine maleate from gel formulations containing this compound. The results indicated that this compound facilitated higher drug release rates compared to other carbomers, suggesting its potential for effective topical applications .

1.2 Sustained Release Formulations

This compound is also employed in sustained-release formulations. Its viscosity-modifying properties allow for controlled drug release over extended periods, making it suitable for oral and transdermal delivery systems .

- Example: In oral suspensions, this compound can maintain the stability of active ingredients while controlling their release rates, thereby enhancing therapeutic efficacy.

Cosmetic Applications

2.1 Thickening Agent

In cosmetic formulations, this compound serves primarily as a thickening agent. It is used in products like lotions, creams, and gels to achieve desired viscosity and texture without compromising transparency .

- Application Areas:

- Skin Care Products: Enhances the feel and application of creams and lotions.

- Hair Care Products: Used in shampoos and conditioners to improve consistency and performance.

2.2 Emulsifier

This compound functions as an emulsifier in oil-in-water emulsions, helping to stabilize formulations by preventing separation of ingredients . This property is crucial in maintaining the integrity of cosmetic products over time.

Food Industry Applications

While less common than its use in pharmaceuticals and cosmetics, this compound has potential applications in the food industry as a thickening agent and stabilizer in certain food products. Its low toxicity profile makes it an attractive option for food formulation .

Comparative Properties of Carbomers

| Property | Carbomer 934 | Carbomer 940 | This compound |

|---|---|---|---|

| Viscosity | Medium-high | High | Low |

| Transparency | Medium | High | High |

| Primary Use | Bioadhesives | Thickener | Emulsifier |

| Application Areas | Pharmaceuticals, Cosmetics | Cosmetics | Pharmaceuticals, Cosmetics |

作用机制

The mechanism of action of Carbomer 941 involves its ability to absorb and retain water, swelling up to 1,000 times its original volume . This property allows it to act as a thickening and stabilizing agent in various formulations. Additionally, this compound can form hydrogen bonds with hydroxyl groups, further enhancing its thickening capabilities.

相似化合物的比较

Carbomer 941 is often compared with other carbomers such as Carbomer 940 and Carbomer 934. While all these compounds share similar properties, this compound is unique in its molecular weight and cross-linking density . This makes it particularly effective in applications requiring high viscosity and stability .

Similar Compounds

- Carbomer 940

- Carbomer 934

- Carbomer 1342

This compound stands out due to its specific cross-linking with allyl ethers of pentaerythritol, which provides unique rheological properties .

生物活性

Carbomer 941, a high molecular weight polymer derived from acrylic acid, is widely used in pharmaceutical and cosmetic formulations due to its ability to form gels and stabilize emulsions. This article explores the biological activity of this compound, focusing on its safety profile, antimicrobial properties, and applications in drug delivery systems.

This compound is characterized by its ability to swell in aqueous solutions, forming a viscous gel. This property is crucial for its function as a thickening agent in various applications. The polymer's structure allows it to interact with biological membranes, which can influence its biological activity.

Safety and Irritation Studies

Clinical studies have demonstrated that this compound exhibits low potential for skin irritation and sensitization. A comprehensive evaluation showed that at concentrations ranging from 0.5% to 100%, this compound did not significantly irritate human skin or cause allergic reactions. In animal studies, minimal irritation was observed in rabbits at high concentrations (100%), indicating a favorable safety profile for topical applications .

Table 1: Summary of Skin Irritation Studies

| Study Type | Concentration | Observed Effect | |

|---|---|---|---|

| Human Clinical Trial | 1% | Low irritation | Safe for skin contact |

| Rabbit Study | 100% | Minimal irritation | Acceptable safety for topical use |

| Rat Feeding Study | Up to 5% | No significant effects | Safe for dietary inclusion |

Antimicrobial Activity

Recent research highlights the antimicrobial properties of this compound when used in hybrid formulations. For instance, a study on Carbopol/ZnO hybrid nanoparticles gel demonstrated significant antibacterial activity against various bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The gel's mechanism involves the release of zinc oxide nanoparticles, which disrupt bacterial cell membranes leading to cell death .

Table 2: Antibacterial Efficacy of Carbopol/ZnO Hybrid Nanoparticles

| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Ampicillin |

|---|---|---|

| Staphylococcus aureus | 18 | Higher |

| Klebsiella pneumoniae | 15 | Comparable |

| Bacillus subtilis | 20 | Higher |

Applications in Drug Delivery Systems

This compound is extensively utilized in oral mucoadhesive controlled drug delivery systems. Its ability to adhere to mucosal surfaces enhances drug absorption and prolongs therapeutic effects. Studies indicate that formulations containing Carbomer can improve the bioavailability of drugs by providing sustained release profiles .

Case Studies

- Topical Gel Formulation : A study evaluated a topical gel containing this compound for treating skin infections. The gel demonstrated effective delivery of the active ingredient while maintaining stability and viscosity over time.

- Oral Drug Delivery : In another case, a mucoadhesive tablet formulation using this compound showed improved retention time in the gastrointestinal tract, resulting in enhanced absorption rates of the active pharmaceutical ingredient compared to conventional tablets.

属性

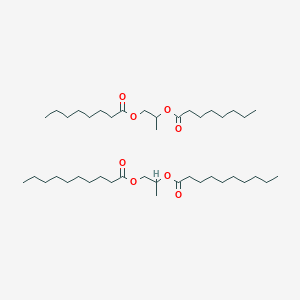

IUPAC Name |

2-decanoyloxypropyl decanoate;2-octanoyloxypropyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O4.C19H36O4/c1-4-6-8-10-12-14-16-18-22(24)26-20-21(3)27-23(25)19-17-15-13-11-9-7-5-2;1-4-6-8-10-12-14-18(20)22-16-17(3)23-19(21)15-13-11-9-7-5-2/h21H,4-20H2,1-3H3;17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVTIXNMXDLQEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(C)OC(=O)CCCCCCCCC.CCCCCCCC(=O)OCC(C)OC(=O)CCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H80O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

713.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

9062-04-8 | |

| Record name | Carbomer 941 [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009062048 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbomer 941 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。